

Tovorafenib treatment duration and drug holiday management

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Compound Focus: Tovorafenib

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Clinical Application Notes: Tovorafenib Protocol

The following tables summarize the core efficacy and safety data from the FIREFLY-1 trial that form the basis for this protocol [1].

Table 1: Efficacy of Tovorafenib in Relapsed/Refractory pLGG (FIREFLY-1 Trial)

Assessment Criteria	Overall Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Duration of Response (DOR)	Median Time to Response (TTR)
RANO-HGG (Primary Endpoint)	67% (46/69)	93%	16.6 months	3.0 months
RAPNO-LGG (Secondary Endpoint)	51% (39/76)	82%	13.8 months	5.3 months

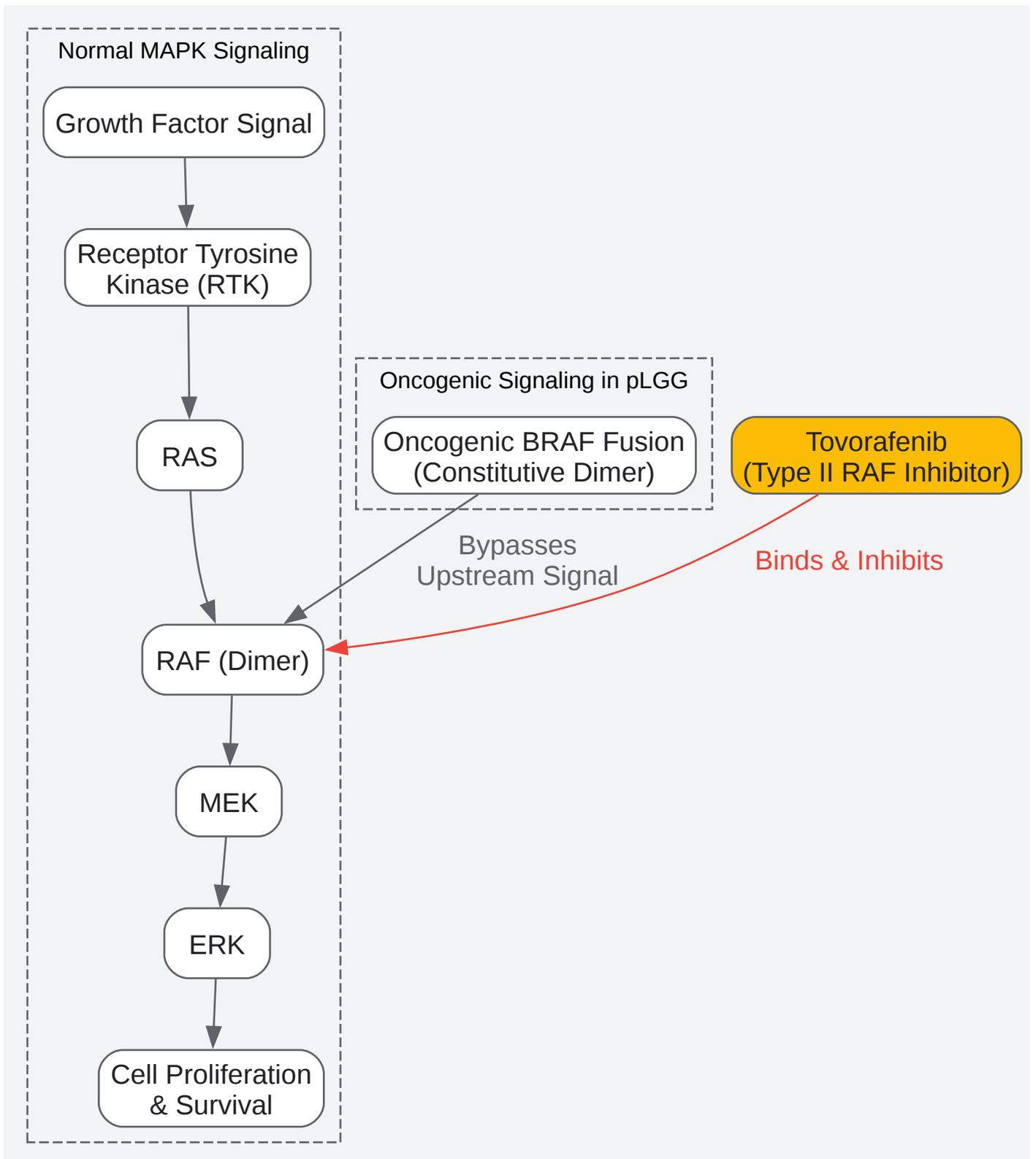
Table 2: Common Treatment-Related Adverse Events (TRAEs) in FIREFLY-1 (n=137)

Adverse Event	Incidence (All Grades)	Common Grade ≥ 3 TRAEs	Incidence (Grade ≥ 3)
Hair color changes	76%	Elevated creatine phosphokinase (CPK)	12%
Elevated creatine phosphokinase (CPK)	56%	Anemia	10%
Fatigue	44%	-	-
Maculopapular rash	41%	-	-

Tovorafenib Mechanism of Action

Tovorafenib is an oral, selective, central nervous system-penetrant **type II RAF kinase inhibitor** [1]. It targets a key enzyme in the MAPK signaling pathway.

Unlike type I RAF inhibitors, which are ineffective against and can paradoxically activate tumors with BRAF fusions, **tovorafenib** is designed to be effective against pLGGs driven by both **BRAF fusions** (e.g., KIAA1549::BRAF) and **BRAF V600E mutations** without causing paradoxical MAPK pathway activation [1] [2]. The following diagram illustrates this targeted mechanism.



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Treatment Protocol & Drug Holiday Management

This section details the administration, planned drug holiday, and retreatment strategy.

Initial Treatment Course

- **Indication:** For patients 6 months and older with relapsed or refractory pLGG harboring a BRAF fusion/rearrangement or BRAF V600 mutation [3] [4].
- **Dosing:** Administered orally **once weekly** with or without food. The recommended dosage is **380 mg/m²** (maximum 600 mg) [3].
- **Formulations:** Available as immediate-release tablets or a powder for oral suspension (25 mg/mL after reconstitution) [3].
- **Treatment Duration:** In the FIREFLY-1 trial, treatment was administered for a **planned 26 cycles (approximately 24 months)** [5].

Drug Holiday Initiation & Outcomes

A drug holiday is a planned cessation of treatment after the initial course. Data from a May 2024 analysis of FIREFLY-1 showed [5]:

- **Eligibility:** Patients who completed ~24 months (26 cycles) of **tovorafenib** and had at least a stable disease response.
- **Efficacy:** Among 33 patients who entered a drug holiday:
 - **97% (32/33)** experienced no signs of clinical progression.
 - **91% (30/33)** remained off treatment at the data cutoff.
 - **15% (5/33)** achieved additional tumor shrinkage of at least 25% while off treatment.
- **Monitoring:** The median follow-up time after ending treatment was 3.4 months, during which disease status was monitored.

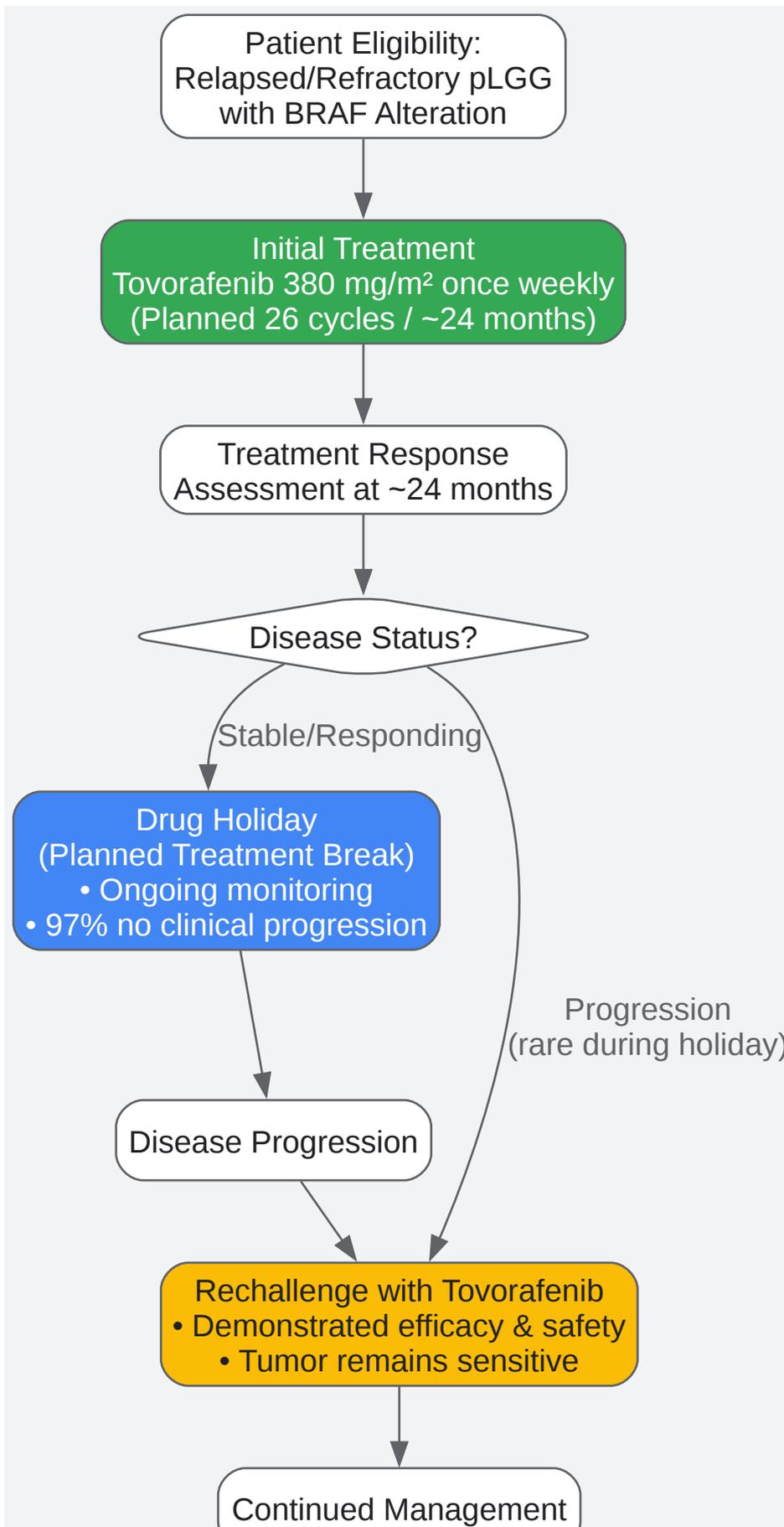
Retreatment Strategy

Rechallenging with **tovorafenib** is an option if disease progression occurs after the drug holiday [5].

- **Evidence:** In the small cohort of patients rechallenged (n=3), the safety profile was consistent with the initial treatment, and no new adverse events were reported.

- **Outcome:** These patients achieved stable disease or a decrease in tumor size upon retreatment, demonstrating that tumors remain sensitive to **tovorafenib**.

The workflow below summarizes the overall treatment strategy incorporating the drug holiday.



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Supporting Clinical Trial Design

The key data on treatment duration and drug holidays come from the ongoing **FIREFLY-1 (NCT04775485)** trial [5] [1].

- **Trial Design:** A multicenter, open-label, single-arm, Phase 2 trial.
- **Patient Population:** Pediatric and young adult patients (6 months to 25 years) with relapsed or progressive pLGG harboring a known activating BRAF alteration who had received at least one prior line of systemic therapy.
- **Key Endpoints:**
 - **Primary:** Overall Response Rate (ORR) by independent review per RANO-HGG criteria.
 - **Secondary/Exploratory:** ORR by RAPNO-LGG, Duration of Response (DOR), Progression-Free Survival (PFS), safety, and the analysis of drug holidays.
- **Drug Holiday Analysis:** This was a prespecified analysis focusing on patients who received at least 2 years of **tovorafenib**, assessing the stability of response off treatment and the feasibility of retreatment.

Key Monitoring & Safety Protocols

Robust monitoring is essential for managing treatment. The most common adverse events are listed in Table 2, and the recommended dosage modifications are summarized below [3].

Table 3: Dosage Modification Guidelines for Adverse Reactions

Adverse Reaction	Recommended Dosage Modification
Intolerable Grade 2 or any Grade 3	Temporarily withhold dose. If improves to Grade 0-1, resume at a reduced dose . If not improved, consider permanent discontinuation.
First occurrence of any Grade 4	Temporarily withhold dose. If improves to Grade 0-1, either resume at a reduced dose or permanently discontinue .
Recurrent Grade 4	Permanently discontinue tovorafenib.

Adverse Reaction	Recommended Dosage Modification
Specific Management	
Hepatotoxicity (Grade 3 ALT/AST/Bilirubin)	Withhold and monitor. If resolves to Grade ≤ 2 within 8 days, resume at same dose; if not, resume at a reduced dose .
Skin Toxicity (Intolerable Grade 2 or Grade 3-4)	Withhold dose. If improves to Grade 0-1, resume at a reduced dose . Provide supportive care.
Hemorrhage (Intolerable Grade 2 or any Grade 3)	Withhold dose. If improves to Grade 0-1, resume at a reduced dose .

Pretreatment and Ongoing Monitoring [3]:

- **Confirm BRAF Status:** Use an FDA-approved test like FoundationOne CDx to detect BRAF fusions/rearrangements or BRAF V600 mutations [6].
- **Baseline Assessments:** Evaluate liver function tests (ALT, AST, Bilirubin) and verify pregnancy status.
- **Ongoing Monitoring:**
 - **Liver Function:** Monitor at 1 month after initiation, then every 3 months, and as clinically indicated.
 - **Other:** Monitor for signs of hemorrhage, new or worsening skin reactions (including photosensitivity), and growth velocity in pediatric patients.

Future Research Directions

The clinical development of **tovorafenib** is ongoing to further establish its benefits.

- **Confirmatory Trial:** The **LOGGIC/FIREFLY-2 (NCT05566795)** trial is a Phase 3, randomized study comparing **tovorafenib** versus standard chemotherapy in pediatric and young adult patients with *newly diagnosed* pLGG harboring an activating RAF alteration [2]. This trial is intended to verify and describe the clinical benefit of **tovorafenib** for full regulatory approval.
- **Long-Term Data:** Updated analyses from FIREFLY-1 with over 36 months of follow-up, including detailed treatment-free interval data, are expected to be presented in late 2025, which will provide further insights into the long-term durability of response [7].

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